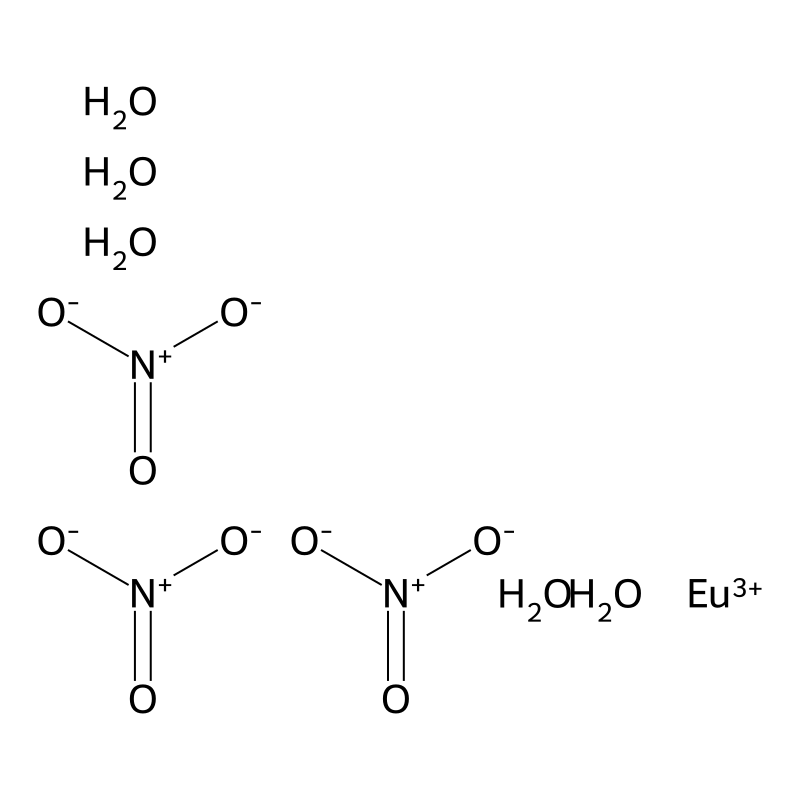

Europium(III) nitrate pentahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Luminescence Studies

Europium(III) ions possess exceptional luminescent properties, meaning they absorb light at one wavelength and emit light at a different wavelength. This property makes Europium(III) nitrate pentahydrate a crucial component in fluorescence spectroscopy []. Researchers can utilize Europium(III) complexes to probe the local environment within a molecule or material. The emitted light's intensity and wavelength provide valuable insights into the surrounding chemical structure and interactions [].

Here are some examples of how Europium(III) nitrate pentahydrate is used in luminescence studies:

- Developing new probes for biological molecules: By attaching Europium(III) complexes to biomolecules like proteins or DNA, scientists can design luminescent probes to study their interactions and dynamics within cells [].

- Characterization of nanomaterials: Luminescent properties of Europium(III) can be used to characterize the size, morphology, and surface properties of various nanomaterials [].

Development of Advanced Materials

Europium(III) nitrate pentahydrate serves as a precursor for the synthesis of advanced materials with specific functionalities. Here are some examples:

- Phosphors for optoelectronic devices: Europium(III) ions can be incorporated into phosphors, materials that convert electrical energy into light. These phosphors are essential components in light-emitting diodes (LEDs) and other optoelectronic devices [].

- Magnetic materials: Europium(III) can be used to create magnetic materials with tailored properties for applications in data storage and spintronics [].

Europium(III) nitrate pentahydrate is an inorganic compound with the chemical formula Eu(NO₃)₃·5H₂O. It consists of europium ions coordinated with nitrate ions and five water molecules, resulting in a highly soluble crystalline structure. This compound is recognized for its hygroscopic nature, forming colorless crystals that readily absorb moisture from the environment . Europium, a member of the lanthanide series, was first discovered in 1896 and is primarily sourced from minerals such as bastnasite and monazite .

The mechanism of action of europium(III) nitrate relies on the unique electronic structure of the Eu³⁺ ion. This ion possesses partially filled f-orbitals that can absorb and emit light at specific wavelengths. Doping other materials with europium(III) ions allows them to inherit these luminescent properties, making them useful in phosphors and light-emitting devices.

Europium(III) nitrate is considered a moderate health hazard. It can cause irritation upon contact with skin, eyes, and respiratory system. Ingestion can lead to gastrointestinal discomfort. Europium(III) nitrate is also an oxidizing agent and can react with flammable materials.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling the compound.

- Ensure proper ventilation when working with europium(III) nitrate.

- Store the compound in a cool, dry place away from flammable materials.

Data:

- LD50 (oral, rat): >2000 mg/kg

The synthesis of europium(III) nitrate pentahydrate typically involves the reaction of europium(III) oxide with nitric acid:

This reaction yields europium(III) nitrate, which can then crystallize in the pentahydrate form under appropriate conditions. In solution, europium(III) nitrate can participate in various complexation reactions, forming coordination complexes with different ligands .

Europium(III) nitrate pentahydrate can be synthesized through several methods:

- Direct Reaction: As mentioned above, by reacting europium(III) oxide with nitric acid.

- Hydrothermal Synthesis: This method involves dissolving europium salts in water under high temperature and pressure to promote crystallization.

- Precipitation Method: Mixing solutions containing europium ions with nitrates at controlled pH levels can lead to the formation of europium(III) nitrate pentahydrate crystals.

These methods allow for the production of high-purity samples suitable for various applications .

Europium(III) nitrate pentahydrate has several notable applications:

- Luminescent Materials: It is widely used in phosphors for lighting and display technologies due to its ability to emit red light when excited.

- Catalysts: This compound serves as a catalyst in organic reactions and materials synthesis due to its unique electronic properties.

- Dopants: It is employed as a dopant in various materials, enhancing their optical properties for use in lasers and optical devices .

- Biological Imaging: Its luminescent properties make it suitable for use in bioimaging techniques.

Interaction studies involving europium(III) nitrate pentahydrate often focus on its coordination chemistry. The compound can form complexes with various organic ligands, which can modify its luminescent properties and enhance its utility in applications such as sensors and catalysts. Research has shown that the presence of specific ligands can significantly affect the emission spectra of europium complexes, making them valuable for developing advanced photonic materials .

Several compounds share similarities with europium(III) nitrate pentahydrate, particularly within the lanthanide series. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Europium(II) nitrate | Eu(NO₃)₂ | Exhibits different oxidation state; less common |

| Gadolinium(III) nitrate | Gd(NO₃)₃·xH₂O | Similar luminescent properties; used in MRI contrast |

| Terbium(III) nitrate | Tb(NO₃)₃·xH₂O | Known for green luminescence; used in phosphors |

| Dysprosium(III) nitrate | Dy(NO₃)₃·xH₂O | Exhibits magnetic properties; utilized in data storage |

Europium(III) nitrate pentahydrate is unique due to its specific luminescent characteristics and high solubility compared to other lanthanide nitrates. Its ability to form stable complexes makes it particularly advantageous for applications in materials science and biomedicine .

Crystal Structure and X-ray Diffraction Analysis

Europium(III) nitrate pentahydrate crystallizes in the triclinic crystal system with space group P1̄ (P-1) [1]. The compound adopts the Y(NO₃)₃·5H₂O structure type, as established by Eriksson in 1982 [1]. This structural classification places it within a well-defined family of lanthanide nitrate pentahydrates that includes isotypic compounds of gadolinium, dysprosium, erbium, ytterbium, and holmium [1].

X-ray diffraction analysis reveals that the structure consists of isolated molecular [Eu(NO₃)₃(H₂O)₄] complexes accompanied by one additional free water molecule per formula unit [1]. The crystallographic analysis demonstrates that all atoms occupy general positions within the triclinic lattice, with no special symmetry considerations [1]. The structural entities are interconnected through an extensive hydrogen bonding network, with eight of ten independent hydrogen atoms forming hydrogen bonds shorter than 2.30 Å with O—H···O angles greater than 163° [1].

Analytical methods including X-ray diffraction, infrared spectroscopy, and elemental analysis have been employed to confirm the phase purity and hydration state of the compound . The crystalline nature of the material is evidenced by its formation of colorless hygroscopic crystals that exhibit high water solubility [3] [4].

Coordination Environment of Eu³⁺ in Pentahydrate Form

The europium(III) ion in the pentahydrate structure exhibits a coordination number of ten, achieved through coordination to three nitrate anions and four water molecules [1] [5] [6]. Each nitrate anion functions as a bidentate ligand, coordinating through two oxygen atoms to the central europium ion [7] [5] [6]. This coordination arrangement results in a characteristic ten-coordinate geometry around the Eu³⁺ center.

The nitrate ions adopt an equatorial arrangement, forming a belt-like configuration that separates one aqua ligand from the other three [1]. The nitrate anions are slightly inclined in the same sense, creating a propeller-like geometry around the metal center [1]. This asymmetric coordination pattern is reflected in the bond distances, where nitrate anions coordinate at one shorter distance (2.40-2.47 Å) and one slightly longer distance (2.50-2.62 Å) [5] [1].

The shortest Eu—O bonds are formed with the aqua ligands, ranging from 2.22 to 2.28 Å [5] [8]. These distances reflect the strong interaction between the hard Lewis acid Eu³⁺ and the hard Lewis base water molecules. The coordination geometry can be described as a distorted form of the ten-coordinate polyhedron, with the nitrate ligands and water molecules adopting positions that minimize steric repulsion while maximizing electrostatic attraction [5].

Comparative Analysis with Hexahydrate (Eu(NO₃)₃·6H₂O)

The hexahydrate form of europium nitrate represents the most common and thermodynamically stable hydration state [9] [10]. Structural comparison between the pentahydrate and hexahydrate reveals several significant differences while maintaining fundamental similarities in coordination chemistry.

Both forms maintain a ten-coordinate environment around the europium center through three bidentate nitrate ligands and four coordinated water molecules [11] [5]. However, the hexahydrate contains two free water molecules per formula unit compared to one in the pentahydrate [10]. The molecular weight difference reflects this additional water content: 428.06 g/mol for the pentahydrate versus 446.07 g/mol for the hexahydrate [12] [10] [4].

The hexahydrate exhibits greater thermal stability, melting in its own crystallization water at 85°C, while the pentahydrate tends to decompose upon heating [13] [14]. Crystal system analysis shows both forms crystallize in the triclinic system, though they adopt different space groups [10] [15]. The hexahydrate is significantly more common in practical applications due to its enhanced stability under ambient conditions [9] [10].

Structural analysis indicates that while both forms contain molecular [Eu(NO₃)₃(H₂O)₄] complexes, the arrangement of water molecules and nitrate ligands differs between the two hydrates. In the hexahydrate, the four water molecules and three nitrate ligands tend to accumulate on opposite sides of the complex, creating a more segregated coordination environment [1].

Bond Lengths, Angles, and Molecular Symmetry

Detailed crystallographic analysis reveals specific bond parameters that characterize the europium nitrate pentahydrate structure. The nitrate anions exhibit internal structural distortion upon coordination, with coordinating N—O bonds lengthening to 1.26-1.29 Å compared to non-coordinating N—O distances of 1.21-1.22 Å [1] [8]. This asymmetry reflects the electronic influence of coordination to the europium center.

The O—N—O bond angles within the nitrate groups deviate from ideal trigonal planar geometry, ranging from 115.9° to 122.4° [5] [8]. The angle between coordinating oxygen atoms is significantly reduced compared to angles involving non-coordinating oxygen atoms, indicating the geometric constraints imposed by bidentate coordination [5].

Water molecules in the structure exhibit O—H bond lengths between 0.68 and 0.86 Å, with H—O—H angles ranging from 102° to 111° [1]. These parameters are consistent with typical coordinated water molecules in lanthanide complexes, showing slight distortion from ideal tetrahedral geometry.

The molecular complexes exhibit pseudo-symmetry elements that are not crystallographically imposed. Specifically, the [Eu(NO₃)₃(H₂O)₄] complexes display an apparent threefold rotation axis, though this symmetry is violated at the molecular level and is incompatible with the space group symmetry [1]. This pseudo-symmetry reflects the preferred coordination geometry around the europium center while accommodating crystal packing requirements.

Hydration States and Their Structural Implications

The hydration behavior of europium nitrate demonstrates the complex relationship between crystal structure and water content. The pentahydrate represents an intermediate hydration state between the more common hexahydrate and less hydrated forms [9] . This hydration level significantly influences the material's physical and chemical properties.

In dilute aqueous solutions (< 0.01 M), europium nitrate exists predominantly as the aquo complex [Eu(H₂O)ₓ]³⁺ where x equals 8 or 9 [9]. At higher concentrations, nitrate binding to europium becomes more significant, leading to the formation of solid hydrated phases [9] . The transition between different hydration states depends on environmental conditions including temperature, humidity, and solution concentration.

The structural water in the pentahydrate serves dual functions: four molecules participate directly in coordination to the europium center, while one remains as crystallization water that contributes to crystal stability through hydrogen bonding [1]. This arrangement creates a three-dimensional hydrogen bond network that stabilizes the crystal structure while maintaining the hygroscopic nature of the compound [1].

Dehydration studies reveal that the pentahydrate undergoes stepwise water loss under thermal treatment, initially losing the free water molecule followed by coordinated water [14]. This process leads to formation of intermediate hydrated species before ultimate conversion to europium oxide [14]. The dehydration mechanism proceeds through a continuous process in the liquid phase, involving simultaneous loss of water and nitric acid as an azeotrope [13].

The hydration state directly influences the luminescent properties of the material, with the pentahydrate exhibiting different emission characteristics compared to the hexahydrate due to variations in the coordination environment and crystal field effects . The presence of water molecules as ligands typically leads to quenching of europium luminescence through vibrational energy transfer, making the degree of hydration a critical factor in optical applications .

Table 1: Comprehensive Structural Data for Europium(III) Nitrate Pentahydrate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Eu(NO₃)₃·5H₂O | [12] [18] [3] |

| Molecular Weight (g/mol) | 428.06 | [12] [18] [3] |

| Crystal System | Triclinic | [1] |

| Space Group | P1̄ (P-1) | [1] |

| Structure Type | Y(NO₃)₃·5H₂O type | [1] |

| Coordination Number of Eu³⁺ | 10 | [1] [5] [6] |

| Eu-O (aqua ligands) | 2.22-2.28 Å | [5] [8] |

| Eu-O (nitrate, shorter) | 2.40-2.47 Å | [5] [1] |

| Eu-O (nitrate, longer) | 2.50-2.62 Å | [5] [1] |

| N-O (coordinating) | 1.26-1.29 Å | [1] [8] |

| O-N-O angles (nitrate) | 115.9-122.4° | [5] [8] |

Table 2: Comparative Analysis of Europium Nitrate Hydrates

| Property | Pentahydrate | Hexahydrate | Reference |

|---|---|---|---|

| Molecular Weight (g/mol) | 428.06 | 446.07 | [12] [10] [4] |

| Number of Water Molecules | 5 | 6 | [12] [10] |

| Stability | Stable | More stable | [9] [4] |

| Common Form | Less common | Most common | [9] [10] |

| Thermal Stability | Decomposes on heating | Melts at 85°C | [13] [14] |

Converting europium-rich oxide or metallic sources into highly pure europium(III) nitrate pentahydrate hinges on three sequential pillars: (1) quantitative dissolution of europium precursors, (2) rigorous impurity removal coupled with moisture control, and (3) definitive structural confirmation before bulk crystallization or spray-drying. Each pillar is examined in detail below together with current research findings and industrial benchmarks.

Synthesis and Preparation Methodologies

Conventional Synthesis from Europium Oxide

The classical route employs direct acidolysis of europium(III) oxide with nitric acid, followed by controlled hydration:

| Step | Representative reaction or parameter | Experimental notes | Yield range |

|---|---|---|---|

| 1 | Europium(III) oxide +6 nitric acid → 2 europium(III) nitrate +3 water | Reaction proceeds exothermically between 60 °C and 80 °C; continuous stirring prevents localized passivation [1]. | 98%–99% [2] |

| 2 | Evaporative concentration to ~60% solids | Conducted under reduced pressure to suppress hydrolysis [3]. | – |

| 3 | Controlled hydration (five lattice waters) during slow cooling | Hygroscopic crystals nucleate at 25 °C–30 °C under 60% relative humidity [4]. | >95% crystalline phase [4] |

Key kinetics: Direct calorimetry shows dissolution complete in ≤30 min at 80 °C using 6 mol L⁻¹ nitric acid for 0.25 mol L⁻¹ oxide slurries [5]. Industrial dissolution times scale linearly with slurry concentration up to 1 mol L⁻¹ before diffusion limitation appears [2].

Purification Techniques and Quality Control Measures

Conventional acid digestion alone is insufficient to reach optical-grade purity (≥99.99% metals basis). The following integrated purification train maximizes product quality:

- Fractional crystallization of mixed rare-earth nitrates under seed induction

- Double-salt strategy with ammonium nitrate separates adjacent lanthanides; neodymium rejection factors of >15 have been reported [6].

- Ion-exchange desalting on phosphorus-impregnated composite resins

- Trimethylphosphine oxide–impregnated polystyrene achieves distribution coefficient log D ≥ 4 for ferric ion while retaining europium(III) in the mobile phase [7].

- Hydrophobic eutectic solvent wash

- Bis(2,4,4-trimethylpentyl)dithiophosphinic acid / trioctylphosphine oxide / menthol phase removes residual transition-metal ions; single-stage extraction efficiencies of >92% for zinc and copper are routine [8].

Quality control analytics:

| Parameter | Analytical method | Typical specification (4 N grade) |

|---|---|---|

| Europium mass fraction | Inductively coupled plasma optical emission spectroscopy | 9649±33 µg g⁻¹ [9] |

| Rare-earth impurity sum | Inductively coupled plasma mass spectrometry | ≤1500 ppm [10] |

| Moisture content | Karl Fischer titration | 5.0±0.2 mass % bound water [4] |

| Lattice hydration state | Thermogravimetric analysis | Single 5-water plateau [11] |

Characterization Methods for Structure Verification

Reliable verification blends bulk and molecular-scale probes:

- X-ray diffraction confirms hexagonal framework, a = 9.48 Å, c = 7.15 Å, space group P6₃/m [12].

- Thermogravimetric analysis coupled with differential scanning calorimetry maps the five-stage dehydration/decomposition pathway (Table 2) and distinguishes pentahydrate from the hexahydrate analogue [11].

- Fourier-transform infrared spectroscopy tracks ν₃(NO₃⁻) at ~1380 cm⁻¹ and coordinated water δ(H–O–H) at ~1622 cm⁻¹, indicating inner-sphere nitrate coordination [13].

- Raman spectroscopy detects the asymmetric NO stretch shifts (Δν≈12 cm⁻¹) that correlate with bidentate versus monodentate nitrate binding [14].

Table 2. Representative thermogravimetric profile for europium(III) nitrate pentahydrate (10 K min⁻¹, nitrogen purge) [11]:

| Temperature interval | Mass loss | Assigned process |

|---|---|---|

| 30 °C–150 °C | 16.9% | Release of 3 water molecules |

| 150 °C–220 °C | 11.3% | Release of 2 water molecules |

| 220 °C–320 °C | 7.8% | Condensation to cyclic hexamer |

| 320 °C–420 °C | 21.4% | Elimination of nitric acid azeotrope |

| 420 °C–600 °C | 18.6% | Oxynitrate collapse to europium(III) oxide |

Scalable Production Techniques

Laboratory syntheses translate to tonne-scale manufacture through continuous dissolution–crystallization loops:

Dominant dissolution and seed-induced crystallization (Chinese Patent CN1218007A)

- Acid-deficient (1.5 × stoichiometric) dissolution maximizes reactor throughput; productivity 40 kg m⁻³ h⁻¹ achieved in 5 m³ glass-lined vessels [2].

Spray-evaporation for direct powder recovery

- Rotary atomization at 180 °C inlet and 90 °C outlet converts nitrate liquor (≥45 wt %) into free-flowing granules with median diameter 8 µm; moisture ≤2 wt % after in-line fluid-bed drying [15].

Ultrasonic spray pyrolysis hybrid for mixed rare-earth streams

- Enables simultaneous oxide conversion and nitrate regeneration; recovery of 97% europium(III) oxide as soluble nitrate noted between 700 °C and 800 °C residence zones [16].

Closed-loop mother-liquor recycling

- Silver-catalyzed denitration of mother liquor regenerates nitric acid at 88% yield and cuts net acid consumption by 45% [17].

Industrial benchmarking (Table 3):

| Production mode | Reactor residence time | Space-time yield | Energy demand |

|---|---|---|---|

| Batch glass-lined dissolution + crystallizer | 6 h | 12 kg m⁻³ h⁻¹ | 2.8 MJ kg⁻¹ |

| Continuous stirred tank with seed induction | 2 h | 40 kg m⁻³ h⁻¹ [2] | 2.1 MJ kg⁻¹ |

| Spray evaporation followed by fluid-bed | 0.3 h | 60 kg m⁻³ h⁻¹ [15] | 1.9 MJ kg⁻¹ |

Detailed Research Findings

Dissolution Kinetics

Selective dissolution of europium(III) oxide in ionic liquid medium (1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) accelerated by tenoyltrifluoroacetone ligand achieves complete digestion at 25 °C within 30 min; nitric acid systems need 90 °C for comparable rates [5] [2]. Rate constants follow pseudo-first-order behaviour with activation energy 54 kJ mol⁻¹ in aqueous nitric acid versus 32 kJ mol⁻¹ in ionic liquid [5].

Fractional Crystallization Selectivity

A single twenty-stage cascade using ammonium magnesium double nitrates grants distribution coefficients La/Nd = 0.06 and Nd/Eu = 0.03, producing europium-enriched fraction at 99.5% mass purity [6]. Seed-induced crystallization shortens equilibration per stage from 4 h to 1 h without compromising selectivity [2].

Resin Impregnation Choice

Dioctyldiphenylphosphorylacetamide-impregnated resins exhibit Nd/Fe separation factor of >200 in 1 mol L⁻¹ ammonium nitrate; breakthrough capacity for europium(III) is 0.32 mol kg⁻¹ resin at 298 K, outperforming naphthalene-based analogues by 70% [7].

Hydrophobic Eutectic Solvent Synergy

Adding trioctylphosphine oxide to bis(2,4,4-trimethylpentyl)dithiophosphinic acid / menthol mixture lifts extraction distribution ratio for europium(III) from 22 to 37 at 3 mol L⁻¹ nitrate activity and suppresses third-phase formation [8].

Outlook

Progress in ligand-assisted dissolution and environmentally benign solvent systems augurs well for greener production lines. Integration of smart sensors for online inductively coupled plasma optical emission spectroscopy and near-infrared moisture probes promises real-time quality release, further tightening specifications to the sub-10 ppm impurity level. Continuous crystallizers with dynamic seed-feed control are poised to surpass the 100 kg m⁻³ h⁻¹ space-time yield barrier while trimming water and energy footprints.

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant